4-(3-Aminobutyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives, including 4-(3-Aminobutyl)pyridine, often involves multi-component reactions that lead to the formation of complex structures. These synthetic pathways highlight the versatility of pyridine as a scaffold for the development of new compounds with potential biological applications (Yadav & Shah, 2022)[https://consensus.app/papers/chemistry-evaluation-pyrido43‐dpyrimidines-review-yadav/3d79f0ab16665a96b51168b9ac934bcb/?utm_source=chatgpt].
Molecular Structure Analysis
The molecular structure of 4-(3-Aminobutyl)pyridine, like other pyridine derivatives, is influenced by its nitrogen-containing ring. This structural feature imparts distinct electronic properties to the molecule, affecting its reactivity and interaction with other molecules. The structure of pyridine derivatives has been extensively studied for their ability to bind to various biological targets (Boča, Jameson, & Linert, 2011)[https://consensus.app/papers/fascinating-variability-chemistry-properties-boča/9849646f89ab5ed0984c332b56a9ff91/?utm_source=chatgpt].
Chemical Reactions and Properties
Pyridine derivatives undergo various chemical reactions, including substitution and addition reactions, due to the reactive nature of the pyridine ring. The aminobutyl side chain in 4-(3-Aminobutyl)pyridine further expands its reactivity profile, enabling the formation of new bonds and derivatives. This reactivity is crucial for the synthesis of compounds with desired biological or physical properties (Abdurakhmanova et al., 2018)[https://consensus.app/papers/synthesis-transformation-4phosphorylated-derivatives-abdurakhmanova/5f29b103ed94551d94c2b6b1b21b2333/?utm_source=chatgpt].
Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-(3-Aminobutyl)pyridine serves as a building block in the synthesis of heterocyclic compounds, which are crucial for pharmaceutical applications. For example, its derivatives have been used in the synthesis of new tetrahydro-2-benzazepines containing a pyridine ring, which are evaluated for their interaction with specific receptors, such as neuronal acetylcholine receptors. These compounds hold potential as selective drug candidates against neurological disorders like Alzheimer's disease and Parkinson's disease (Rivero Castro et al., 2002).
Drug Discovery and Development
In the field of drug discovery, the structural modification of pyridine moieties, including 4-(3-Aminobutyl)pyridine derivatives, has been explored to optimize the biological properties of potential therapeutic agents. For instance, methylation at specific positions of the pyridine nucleus in certain derivatives has shown to enhance their analgesic properties, indicating the potential for developing new pain management drugs (Ukrainets et al., 2015).
Materials Science
4-(3-Aminobutyl)pyridine derivatives have also found applications in materials science, particularly in the development of novel materials with specific properties. For instance, Schiff base complexes derived from the condensation of 4-(3-Aminobutyl)pyridine derivatives have been studied for their crystal structures and potential as materials in various applications, showcasing the versatility of this compound in synthesizing materials with desired structural and functional characteristics (Rezaeivala, 2017).
Corrosion Inhibition
Another intriguing application of pyridine derivatives, including those related to 4-(3-Aminobutyl)pyridine, is in the field of corrosion science. Schiff’s bases of pyridyl substituted triazoles, which may involve similar synthetic pathways or functional groups as 4-(3-Aminobutyl)pyridine, have been identified as new and effective corrosion inhibitors for metals. This underscores the chemical’s potential in industrial applications, where protecting metals from corrosion is crucial (Ansari et al., 2014).
Safety And Hazards
The safety and hazards of “4-(3-Aminobutyl)pyridine” are not well-documented in the literature1011. However, related compounds such as 4-aminopyridine are considered hazardous and can cause severe skin burns and eye damage1011.
Future Directions
The future directions for “4-(3-Aminobutyl)pyridine” are not well-documented in the literature1. However, related compounds such as pyrimidines have been suggested for further development as anti-inflammatory agents12.
Please note that the information provided is based on the available literature and may not be fully accurate or comprehensive due to the limited information on “4-(3-Aminobutyl)pyridine”. Further research and studies are needed to provide a more detailed analysis.
properties
IUPAC Name |
4-pyridin-4-ylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(10)2-3-9-4-6-11-7-5-9/h4-8H,2-3,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMKQKKMDYLMOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminobutyl)pyridine |
Synthesis routes and methods
Procedure details
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